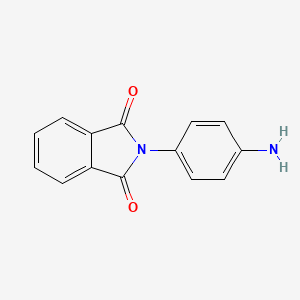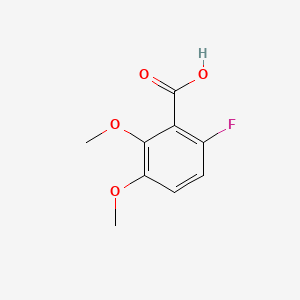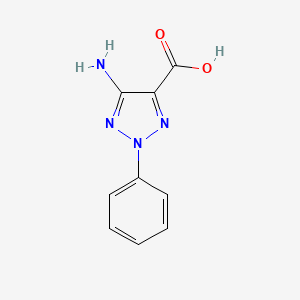
2-(4-aminophenyl)isoindoline-1,3-dione
概述
描述
2-(4-aminophenyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenyl group attached to the isoindole ring system
作用机制
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting potential targets within microbial cells .
Mode of Action
This suggests that 2-(4-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may interact with its targets to cause changes in the cell membrane and intracellular processes .
Biochemical Pathways
Related compounds have been shown to affect cytoplasmic membrane permeabilization and dna-binding , indicating that this compound may also interact with similar pathways.
Pharmacokinetics
A study on a similar compound suggests that it may have low metabolic stability .
Result of Action
Related compounds have demonstrated potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and advanced materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with genetically engineered Escherichia coli during fermentation processes to produce polyureas . These interactions are primarily based on the compound’s ability to act as a monomer in polymerization reactions, leading to the formation of heat-resistant biopolyureas.
Cellular Effects
The effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This antimicrobial activity is attributed to the compound’s ability to perturb cell membranes and interact with intracellular targets, leading to cell death.
Molecular Mechanism
At the molecular level, 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit the growth of certain cancer cell lines by inducing DNA damage and affecting the expression of proteins involved in cell cycle regulation . This compound’s ability to interact with cytochrome P450 enzymes also plays a significant role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged antimicrobial effects .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity and cancer cell growth inhibition . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.
Subcellular Localization
The subcellular localization of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns determine the compound’s ability to interact with its molecular targets and exert its biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid under microwave irradiation and solvent-free conditions . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation using genetically engineered Escherichia coli. The strain is initially cultured in LB medium at 120 rpm and 30°C overnight, then transferred to M9L or M9T medium . This method allows for the large-scale production of the compound with high yield and purity.
化学反应分析
Types of Reactions
2-(4-aminophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
科学研究应用
2-(4-aminophenyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It is used in the production of advanced materials and polymers
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-aminophenyl)isoindoline-1,3-dione include:
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Aminophenyl)benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique isoindole ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
属性
IUPAC Name |
2-(4-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCSURZWUDISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347007 | |
| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21835-60-9 | |
| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-Aminophenyl)isoindoline-1,3-dione a significant compound in the synthesis of thiazolidinones?
A1: this compound plays a crucial role as a building block in synthesizing thiazolidinone derivatives. Its structure, specifically the presence of the amine group, allows it to react with aromatic aldehydes, forming azomethine derivatives (Schiff bases) []. These Schiff bases then undergo cyclization with mercaptoacetic acid, yielding the desired thiazolidinone compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)





